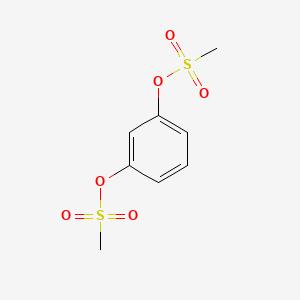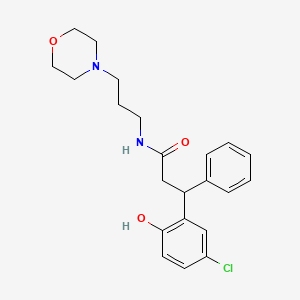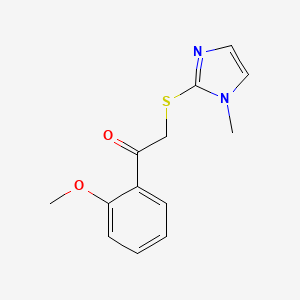
1-(2-Methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a methoxyphenyl group and an imidazole ring connected via a thioether linkage to an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxybenzaldehyde and 1-methyl-1H-imidazole-2-thiol.
Formation of Thioether Linkage: The 2-methoxybenzaldehyde is reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base such as potassium carbonate to form the thioether linkage.
Oxidation: The resulting thioether is then oxidized using an oxidizing agent such as hydrogen peroxide to form the ethanone moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance the efficiency and yield of the reaction.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on various biological pathways and processes.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one involves:
Molecular Targets: The compound may target enzymes or receptors in biological systems.
Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-2-((1H-imidazol-2-yl)thio)ethan-1-one: Lacks the methyl group on the imidazole ring.
1-(2-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethan-1-one: Has a hydroxy group instead of a methoxy group.
Uniqueness: 1-(2-Methoxyphenyl)-2-((1-methyl-1h-imidazol-2-yl)thio)ethan-1-one is unique due to the presence of both the methoxyphenyl group and the methyl-substituted imidazole ring, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
438483-06-8 |
|---|---|
Molekularformel |
C13H14N2O2S |
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C13H14N2O2S/c1-15-8-7-14-13(15)18-9-11(16)10-5-3-4-6-12(10)17-2/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
ZPCMIXZGXOLGEH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1SCC(=O)C2=CC=CC=C2OC |
Löslichkeit |
35.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)
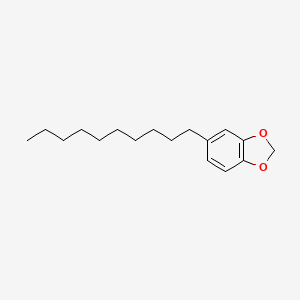
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)


![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)

![6-ethyl-3-(pyridin-3-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14150147.png)
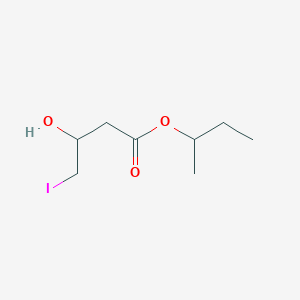
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
